N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a carbamoyl group, a nitrophenyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step often involves the cyclization of the pyrazole ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the carbamoyl and chloro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carbamoyl and nitrophenyl groups allows it to form strong hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-methylpyrazole-3-carboxamide
- N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness: The unique combination of functional groups in N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide provides it with distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O4S/c1-24(2,3)13-5-7-15-19(11-13)35-23(28-21(31)18-9-10-26-29(18)4)20(15)22(32)27-17-12-14(30(33)34)6-8-16(17)25/h6,8-10,12-13H,5,7,11H2,1-4H3,(H,27,32)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEABGDRISWENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)C4=CC=NN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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